molecular formula C16H17F4N3O3S B5796613 ETHYL 2-({2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

ETHYL 2-({2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

Cat. No.: B5796613
M. Wt: 407.4 g/mol
InChI Key: IOCQCVHYCAZARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-({2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound featuring a pyrazole ring substituted with difluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multiple stepsThe final steps involve the acylation of the pyrazole ring and the formation of the thiophene carboxylate ester .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalysts and reagents to facilitate the difluoromethylation and acylation reactions .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

ETHYL 2-({2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-({2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The difluoromethyl groups and pyrazole ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-({2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is unique due to its combination of a pyrazole ring with difluoromethyl groups and a thiophene carboxylate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

ethyl 2-[[2-[3,5-bis(difluoromethyl)pyrazol-1-yl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F4N3O3S/c1-4-26-16(25)12-7(2)8(3)27-15(12)21-11(24)6-23-10(14(19)20)5-9(22-23)13(17)18/h5,13-14H,4,6H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCQCVHYCAZARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C(=CC(=N2)C(F)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.